2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)-
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Overview
Description
2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by the presence of a butyl group, a fluorine atom, and a phenylthio group attached to the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- can be achieved through various methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in ketene–imine cycloaddition reactions. This method allows for the preparation of β-lactams under mild reaction conditions, with the effects of solvents, molar ratio of reagents, and temperature being carefully considered . For instance, treatment of a Schiff base with phenoxyacetic acid and 2-fluoro-1-methylpyridinium p-toluenesulfonate in the presence of triethylamine can yield the desired 2-azetidinone .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. As a β-lactam, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The presence of the fluorine and phenylthio groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: The parent compound, which lacks the butyl, fluorine, and phenylthio groups.
1-Butyl-3-fluoro-3-(phenylsulfanyl)-2-azetidinone: A closely related compound with similar structural features.
2-Azetidinone derivatives: Various derivatives with different substituents on the azetidinone ring.
Uniqueness
2-Azetidinone, 1-butyl-3-fluoro-3-(phenylthio)- is unique due to the specific combination of substituents on the azetidinone ring. The butyl group, fluorine atom, and phenylthio group confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
149948-97-0 |
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Molecular Formula |
C13H16FNOS |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-butyl-3-fluoro-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C13H16FNOS/c1-2-3-9-15-10-13(14,12(15)16)17-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
CLHSHFMIEASBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C1=O)(F)SC2=CC=CC=C2 |
Origin of Product |
United States |
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